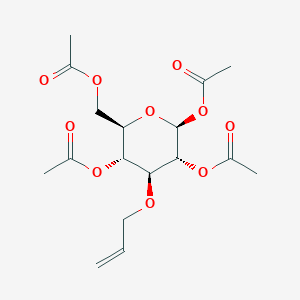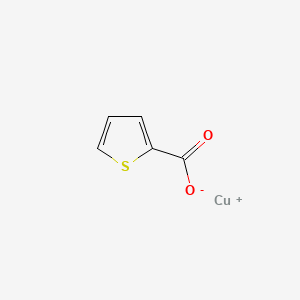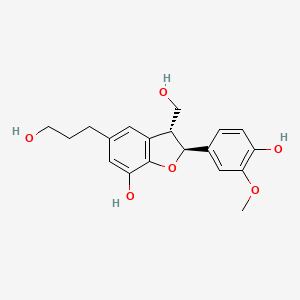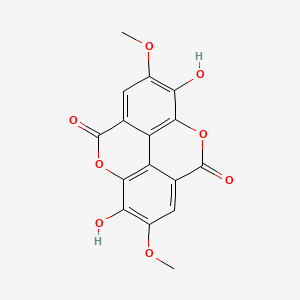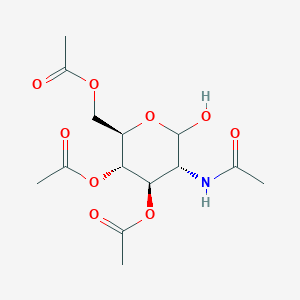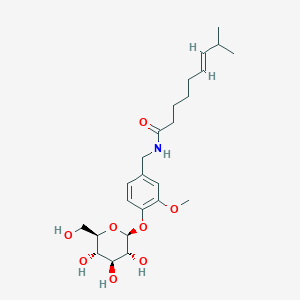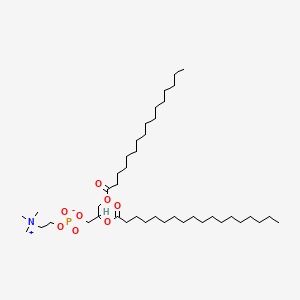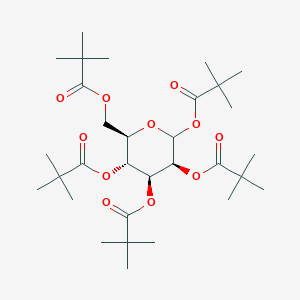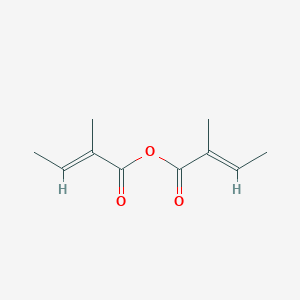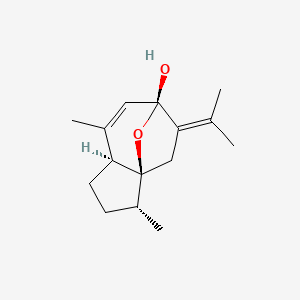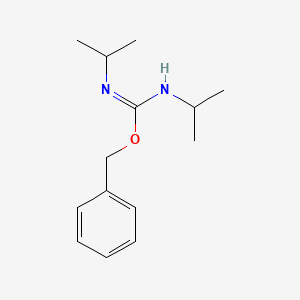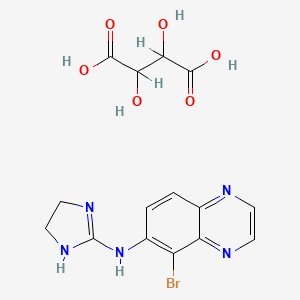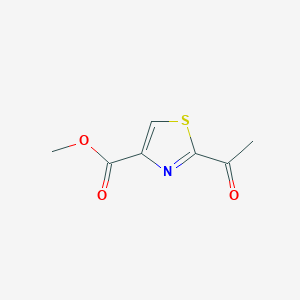
Methyl 2-acetylthiazole-4-carboxylate
説明
“Methyl 2-acetylthiazole-4-carboxylate” is a chemical compound with the molecular formula C7H7NO3S . It has a molecular weight of 185.2 g/mol.
Synthesis Analysis
While specific synthesis methods for “Methyl 2-acetylthiazole-4-carboxylate” were not found, related compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized . Another study discusses the synthesis of thiazolidine derivatives of cysteine, which could potentially be related .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-acetylthiazole-4-carboxylate” were not found, related compounds such as 2-aminothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues . Another study discusses the application of indoles in multicomponent reactions .科学的研究の応用
Distribution in Biological Organisms
Methyl 2-acetylthiazole-4-carboxylate has been identified in various biological organisms, ranging from eukaryotes to archaebacteria and eubacteria. It was found at levels of 27 to 1100 nmol/g in dry weight of tissue. Given its widespread occurrence and chemical structure, it's proposed to be a previously undescribed coenzyme (White, 1990).
Chemical Transformations
In a study on the reaction of oxiranecarbonitrile with L-cysteine methyl ester, methyl 2-acetylthiazole-4-carboxylate was found as a by-product. This research aids in understanding the stereochemistry of tetrahydrothiazine derivatives (Kopecký et al., 1984).
Antitumor and Antifilarial Properties
Research on 2,4-disubstituted thiazoles and selenazoles included methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, closely related to methyl 2-acetylthiazole-4-carboxylate. These compounds were evaluated for their antitumor and antifilarial activities, revealing significant biological potential (Kumar et al., 1993).
Involvement in Pharmacology
The compound has been part of investigations into the pharmacological properties of thiazole compounds, exploring its potential as a pharmaceutical agent. The studies included examining spasmolytic properties and stimulant effects on the central nervous system (Chance et al., 1946).
Synthesis and Structural Analysis
Research on the synthesis of methyl 2-acetylthiazole-4-carboxylate and similar compounds offers insights into their structural properties, aiding in the development of new pharmaceuticals and chemical agents (Suzuki & Izawa, 1976).
Metabolism in Mammals
Studies on the metabolism of related thiazole compounds in mammalshave provided insights into how these compounds are processed in the body. For example, 2-acetamido-4-chloromethylthiazole is metabolized in rats to various compounds, including 2-acetamidothiazole-4-carboxylic acid, which is chemically similar to methyl 2-acetylthiazole-4-carboxylate (Chatfield & Hunter, 1973).
Role in Metabolic Pathways
In another study, treatment of mice with certain acetyl-Coenzyme A carboxylase inhibitors, which include chemical structures similar to methyl 2-acetylthiazole-4-carboxylate, showed interactions with the peroxisome proliferator-activated receptor alpha pathway, suggesting their potential role in metabolic regulation (Waring et al., 2008).
Corrosion Inhibition
Furthermore, compounds like 2-amino-4-methyl-thiazole have been studied for their potential as corrosion inhibitors for metals, indicating the diverse applications of thiazole derivatives in industrial settings (Yüce et al., 2014).
Flavor Chemistry
Methyl 2-acetylthiazole-4-carboxylate's analog, 2-acetylthiazole, is known for its nutty and popcorn-like aroma and has been studied for its formation pathways in the Maillard reaction, a chemical process relevant to flavor chemistry in food science (Wang et al., 2020).
特性
IUPAC Name |
methyl 2-acetyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)6-8-5(3-12-6)7(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGHYFIJEUOADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466476 | |
| Record name | Methyl 2-acetyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetylthiazole-4-carboxylate | |
CAS RN |
76275-87-1 | |
| Record name | Methyl 2-acetyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-acetyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



